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Compound of Interest

Compound Name: (-)-Myrtenol

cat. No.: B191924

Abstract

(-)-Myrtenol [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylimethanol is a naturally occurring
bicyclic monoterpenoid alcohol found in the essential oils of numerous plants, including Myrtus,
Tanacetum, and Artemisia species.[1][2][3] It can also be synthesized from the oxidation of a-
pinene or the isomerization of 3-pinene epoxide.[1][4] This molecule has garnered significant
interest within the scientific community due to its diverse pharmacological properties, which
include anti-inflammatory, antioxidant, antimicrobial, anxiolytic, and neuroprotective activities.
This technical guide provides an in-depth overview of the chemical structure, physicochemical
properties, and biological activities of (-)-Myrtenol. It details experimental protocols for key
biological assays, summarizes quantitative data, and visualizes implicated signaling pathways
to support further research and development.

Chemical Structure and Properties

(-)-Myrtenol is a bicyclic monoterpenoid with the molecular formula C10H160. Its structure
consists of a bicyclo[3.1.1]heptene skeleton with a hydroxymethyl group and two methyl
groups.

Table 1: Chemical Identifiers and Properties of (-)-Myrtenol
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Property Value Reference(s)

[(1R,5S)-6,6-dimethyl-2-

IUPAC Name bicyclo[3.1.1]hept-2-
enyllmethanol

CAS Number 19894-97-4

Molecular Formula C10H160

Molecular Weight 152.23 g/mol

Appearance Colorless clear liquid

Density 0.954 g/mL at 25 °C

Boiling Point 221-222 °C

Flash Point 89 °C

Refractive Index n20/D 1.496

Table 2: Spectroscopic Data for (-)-Myrtenol

Spectroscopic Data Key Features and Peaks Reference(s)

o (ppm): 5.465, 3.965, 2.400,
1H NMR (400 MHz, CDCIs) 2.29,2.24,2.13,2.11, 1.291,
0.837

Key m/z values: 152 [M]*, 137,
Mass Spectrometry (EI) 121, 108, 93, 91, 79 (100%)),
67,41

Major absorption peaks
Infrared (IR) corresponding to O-H and C-H

stretching.

Synthesis Overview
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(-)-Myrtenol can be synthesized through the isomerization of beta-pinene epoxide. This
process is typically conducted in the presence of a strong basic reagent, such as
organometallic compounds, metal alcoholates, or alkyl amides. The precursor, beta-pinene
epoxide, is prepared by the oxidation of beta-pinene.

Isomerization
B-Pinene } Oxidation >G-Pinene Epoxida (Strong Base) (-)-Myrtenol

Click to download full resolution via product page

Figure 1: Synthetic pathway from B-Pinene to (-)-Myrtenol.

Biological Activities and Mechanisms of Action

(-)-Myrtenol exhibits a wide range of biological activities, making it a compound of significant
interest for therapeutic applications.

Anti-inflammatory and Analgesic Activity

(-)-Myrtenol has demonstrated potent anti-inflammatory and antinociceptive effects in various
preclinical models. It has been shown to reduce inflammation and pain by inhibiting neutrophil
migration, reducing oxidative stress, and modulating key inflammatory signaling pathways.

One of the key mechanisms underlying the anti-inflammatory and antinociceptive effects of (-)-
Myrtenol is its ability to modulate the p38 mitogen-activated protein kinase (p38-MAPK)
signaling pathway. In models of orofacial pain and inflammation, (-)-Myrtenol treatment
significantly reduced the phosphorylation of p38-MAPK in trigeminal ganglia. This inhibition
leads to a downstream reduction in the production of pro-inflammatory cytokines like
Interleukin-1p3 (IL-1pB).
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Figure 2: Inhibition of the p38-MAPK pathway by (-)-Myrtenol.

Neuroprotective Effects

(-)-Myrtenol has shown promise in protecting against cerebral ischemia/reperfusion (I/R) injury.
Studies have indicated that it can reduce brain damage and promote angiogenesis.

The neuroprotective effects of (-)-Myrtenol are linked to its activation of the Extracellular
signal-regulated kinase 1/2 (ERK1/2) signaling pathway. In a rat model of middle cerebral
artery occlusion (MCAOQO), myrtenol treatment increased the phosphorylation of both MEK1/2
and ERK1/2. This activation is associated with increased expression of angiogenic factors like
VEGF and FGF2, and a reduction in neuronal apoptosis.
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Figure 3: Activation of the ERK1/2 signaling pathway by (-)-Myrtenol.

Antimicrobial and Antibiofilm Activity

(-)-Myrtenol has demonstrated notable activity against various pathogens, including drug-
resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter
baumannii. It not only inhibits planktonic cell growth but also effectively disrupts biofilm
formation, a key factor in persistent infections.
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Table 3: Quantitative Antimicrobial Activity of (-)-Myrtenol

Concentration

Organism Activity Metric Reference(s)
(ng/mL)
Staphylococcus
Py MIC 128
aureus
Staphylococcus
MBC 128
aureus
MRSA (MICso) MIC 250
MRSA (MICo0) MIC 450
Candida auris MIC 50
Klebsiella
_ MIC 200
pneumoniae

Acinetobacter
- MIC 600
baumannii

Acinetobacter
- MBIC 200
baumannii

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC:
Minimum Biofilm Inhibitory Concentration.

Experimental Protocols
In Vivo Anti-inflammatory and Nociception Model
(Formalin-Induced Orofacial Pain)

e Animal Model: Male Swiss mice (25-35 g).

e Drug Administration: (-)-Myrtenol (12.5 and 25 mg/kg) is dissolved in a vehicle of 0.9%
saline containing 0.02% Tween 80 and administered intraperitoneally (i.p.) 30 minutes before
the formalin injection.

e Procedure:
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o A 20 pL injection of 2.5% formalin is administered subcutaneously into the right upper lip of
the mouse.

o Immediately after injection, the animal is placed in an observation chamber.

o The total time (in seconds) the animal spends rubbing the injected area with its paws is
recorded over two distinct periods: the first phase (0-5 minutes post-injection) and the
second phase (15-30 minutes post-injection).

» Endpoint Analysis: A significant reduction in face-rubbing time in the second (inflammatory)
phase compared to the vehicle control group indicates an anti-inflammatory and
antinociceptive effect.

In Vivo Neuroprotection Model (Middle Cerebral Artery

Occlusion)
e Animal Model: Adult male Sprague-Dawley rats (220-300 g).

e Drug Administration: (-)-Myrtenol (10, 30, or 50 mg/kg/day) is administered intraperitoneally
for 7 days following the induction of cerebral ischemia.

e Procedure:

o

Cerebral ischemia/reperfusion injury is induced by middle cerebral artery occlusion
(MCAO) for 90 minutes, followed by reperfusion.

o

Animals are treated daily with (-)-Myrtenol or vehicle.

o

After the treatment period, neurological function is assessed using standardized scoring
systems.

o

Brain tissues are harvested for analysis.
e Endpoint Analysis:

o Biochemical: Western blot analysis is performed on brain tissue homogenates to measure
the phosphorylation levels of MEK1/2 and ERK1/2.
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o Histological: Brain sections are stained to assess the extent of tissue injury and neuronal
apoptosis.

o Functional: Improvement in neurological deficit scores and reduction in brain edema
volume compared to the MCAO control group.

In Vitro Antimicrobial Susceptibility Testing (Broth
Microdilution)

¢ Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum
Bactericidal Concentration (MBC) of (-)-Myrtenol.

o Materials: 96-well microtiter plates, appropriate bacterial culture broth (e.g., Mueller-Hinton
Broth), bacterial inoculum standardized to a specific concentration (e.g., 5 x 105> CFU/mL),
(-)-Myrtenol stock solution.

e Procedure:

o A serial two-fold dilution of (-)-Myrtenol is prepared in the microtiter plate wells using the
culture broth.

o Each well is inoculated with the standardized bacterial suspension.
o Positive (broth + inoculum) and negative (broth only) controls are included.
o The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

o MIC Determination: The MIC is visually determined as the lowest concentration of (-)-
Myrtenol that completely inhibits visible bacterial growth.

o MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured
onto agar plates. The MBC is the lowest concentration that results in a 299.9% reduction
in the initial inoculum count after incubation.
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Figure 4: Workflow for MIC and MBC determination.

Conclusion

(-)-Myrtenol is a versatile natural compound with a well-defined chemical structure and a
promising profile of biological activities. Its demonstrated efficacy in preclinical models of
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inflammation, pain, neurodegeneration, and microbial infection is supported by mechanistic
evidence involving the modulation of key signaling pathways such as ERK1/2 and p38-MAPK.
The quantitative data and detailed protocols provided in this guide serve as a valuable
resource for researchers in pharmacology, medicinal chemistry, and drug development,
facilitating further investigation into the therapeutic potential of (-)-Myrtenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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and industry. Email: info@benchchem.com
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